molecular formula C15H19N B12525051 1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 683800-20-6

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B12525051
CAS No.: 683800-20-6
M. Wt: 213.32 g/mol
InChI Key: GOQPPAZZQDNODJ-UHFFFAOYSA-N
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Description

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a synthetic derivative of the tetrahydrocarbazole scaffold, a structure of significant interest in organic and medicinal chemistry . Tetrahydrocarbazole cores are recognized as privileged structures and serve as key synthetic intermediates in the preparation of more complex polycyclic systems . Researchers utilize this specific alkyl-substituted derivative in exploratory synthetic studies, particularly in chemo- and regioselective oxidation reactions, which can lead to valuable compounds such as carbazol-1-ones or other novel heterocyclic frameworks . The substitution pattern on the ring system can influence the direction of these transformations and the physical properties of the resulting molecules. As a building block, it facilitates access to structures with potential biological activity, making it valuable for pharmaceutical research and development in the construction of compound libraries . This product is sold on an "as-is" basis for early discovery research. Analytical data for this specific compound may be limited, and the buyer assumes responsibility for confirming its identity and purity prior to use. This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or consumer product. It is strictly for use by qualified professionals. NOTWITHSTANDING ANY CONTRARY PROVISION, THE MANUFACTURER AND SUPPLIER MAKE NO REPRESENTATIONS OR WARRANTIES OF ANY KIND, INCLUDING ANY (A) WARRANTY OF MERCHANTABILITY; (B) WARRANTY OF FITNESS FOR A PARTICULAR PURPOSE; OR (C) WARRANTY AGAINST INFRINGEMENT OF INTELLECTUAL PROPERTY RIGHTS.

Properties

CAS No.

683800-20-6

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

1,1,4-trimethyl-2,3,4,9-tetrahydrocarbazole

InChI

InChI=1S/C15H19N/c1-10-8-9-15(2,3)14-13(10)11-6-4-5-7-12(11)16-14/h4-7,10,16H,8-9H2,1-3H3

InChI Key

GOQPPAZZQDNODJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C3=CC=CC=C3N2)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : 4-Methylcyclohexanone and methyl-substituted phenylhydrazine.
  • Catalyst : Concentrated HCl or H$$2$$SO$$4$$.
  • Temperature : Reflux (100–120°C).
  • Time : 6–12 hours.

Example Protocol (Adapted from)

Cyclohexane-1,3-dione (40.0 kg) reacts with phenylhydrazine (38.7 kg) in aqueous ethanol under nitrogen. Cyclization at 90–110°C yields 1,2,3,4-tetrahydro-4-oxocarbazole, which is subsequently dehydrated using Raney nickel in alkaline conditions (2 N NaOH) to form 4-hydroxycarbazole. Methylation via Friedel-Crafts alkylation introduces the 1,1,4-trimethyl groups.

Yield : 70–85% after dehydration and purification.

Borsche-Drechsel Cyclization

This method employs phenylhydrazine and substituted cyclohexanones under acidic conditions, followed by alkylation.

Key Steps

  • Imine Formation : Cyclohexanone reacts with phenylhydrazine to form a phenylhydrazone intermediate.
  • Cyclization : Acid-catalyzed rearrangement (e.g., ZnCl$$_2$$/glacial acetic acid) induces ring closure.
  • Methylation : NaH in THF mediates alkylation with methyl iodide or dimethyl sulfate.

Data Table: Optimization of Borsche-Drechsel Cyclization

Parameter Condition Yield (%) Source
Catalyst ZnCl$$_2$$/glacial acetic acid 78
Temperature 90–110°C 82
Methylation Agent CH$$_3$$I/NaH/THF 91

Alkylation of Tetrahydrocarbazole Precursors

Direct alkylation of 1,2,3,4-tetrahydrocarbazole introduces methyl groups at specific positions.

Protocol (Adapted from)

  • Substrate : 1,2,3,4-tetrahydrocarbazole (0.34 g, 2 mmol) suspended in anhydrous THF.
  • Base : NaH (60% dispersion in mineral oil, 3 mmol).
  • Electrophile : Methyl iodide (3 mmol) added dropwise at 0°C.
  • Workup : Quenched with NH$$_4$$Cl, extracted with diethyl ether, and purified via flash chromatography.

Yield : 85–91% for mono- and di-methylated products.

(4 + 3) Cycloaddition Reactions

Gold- or rhodium-catalyzed cycloadditions between 2-vinylindoles and propargyl esters form the carbazole core.

Example (From)

  • Reactants : 2-Vinylindole (0.2 mmol) and 2-bromocyclopentan-1-one (0.28 mmol).
  • Catalyst : DIPEA (1.5 equiv) and TFE (6 equiv) in toluene.
  • Conditions : Room temperature, 1 hour.

Yield : 88% for ethyl 7-methyl-12-oxo-7,8,9,10,11,11a-hexahydro-5H-8,11-methanocycloocta[b]indole-5-carboxylate.

Dehydrogenation of Saturated Derivatives

Pd/C-catalyzed dehydrogenation converts tetrahydrocarbazoles to aromatic carbazoles, with subsequent methylation.

Protocol (From)

  • Substrate : 9-Ethyl-1,2,3,4-tetrahydrocarbazole (70 g) in o-xylene.
  • Catalyst : 5% Pd/C (1.4 g).
  • Conditions : 200°C under nitrogen for 10 hours.
  • Methylation : CH$$_3$$MgBr in THF at −78°C.

Yield : >98% conversion to carbazole; 85% after methylation.

Mannich Reaction for Functionalization

Mannich reactions introduce methylene groups, which are hydrogenated to methyl groups.

Example (From)

  • Substrate : 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one.
  • Reagents : Formaldehyde and ammonium chloride.
  • Conditions : Aprotic solvent (e.g., DMF), 80°C, 6 hours.

Yield : 70–75% for 3-methylene derivatives.

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield (%)
Fischer Indole High scalability Multi-step purification 70–85
Borsche-Drechsel Mild conditions Requires toxic catalysts 78–82
Alkylation Direct functionalization Regioselectivity challenges 85–91
Cycloaddition Atom-economical Expensive catalysts 75–88
Dehydrogenation High conversion rates High-temperature requirements >98
Mannich Reaction Versatile for derivatives Low yields for bulky groups 70–75

Chemical Reactions Analysis

Types of Reactions

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives.

    Reduction: It can be reduced to form dihydrocarbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Anti-Prion Activity
Research has demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit significant anti-prion activity. A study synthesized various derivatives and evaluated their efficacy in TSE-infected cells. The findings indicated that specific structural modifications enhanced the anti-prion properties of these compounds. Notably, one derivative was found to be eight times more effective than the original lead compound .

Hepatitis C Virus Inhibition
Another significant application of 1,1,4-trimethyl-2,3,4,9-tetrahydro-1H-carbazole is its role as a non-nucleoside inhibitor of the hepatitis C virus. The compound's derivatives were designed to inhibit the HCV NS5B RNA-dependent RNA polymerase. The optimization of these compounds revealed that specific substitutions improved their potency against the viral enzyme .

Antimycobacterial Activity
The compound has also shown promise in combating mycobacterial infections. Research indicates that certain carbazole derivatives possess antimycobacterial properties, making them potential candidates for treating diseases like tuberculosis .

Materials Science

Electronics and Photovoltaics
Due to its unique electronic properties, 1,1,4-trimethyl-2,3,4,9-tetrahydro-1H-carbazole and its derivatives are being explored for applications in organic electronics and photovoltaics. These compounds can serve as hole transport materials in organic light-emitting diodes (OLEDs) and organic solar cells due to their high charge mobility and stability under operational conditions.

High Heat-Resistant Polymers
Carbazole derivatives are utilized in the production of high-performance polymers that are resistant to heat and chemical degradation. These materials find applications in various industrial sectors including automotive and aerospace where durability is crucial .

Case Study 1: Anti-Prion Activity

In a study published in Chemistry & Biology, researchers synthesized a series of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives. They evaluated their anti-prion activity using TSE-infected cell lines. The results showed that modifications at the N-propyl group significantly influenced the activity levels of these compounds .

CompoundStructure ModificationAnti-Prion Activity
GJP14OriginalBaseline
Derivative AN-ortho-halobenzyl8x more effective
Derivative BHydroxy at 2-positionEnhanced activity

Case Study 2: Hepatitis C Virus Inhibition

A separate study focused on synthesizing novel inhibitors targeting HCV NS5B polymerase. The research indicated that derivatives based on 2,3,4,9-tetrahydro-1H-carbazole exhibited IC50 values in the nanomolar range against the enzyme. This highlights the compound's potential as a basis for developing antiviral therapies .

CompoundIC50 (nM)Structural Features
Compound X550n-propyl at C-1 position
Compound Y4005,8-disubstitution pattern

Mechanism of Action

The mechanism of action of 1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The biological and chemical properties of tetrahydrocarbazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural and Functional Modifications

Key Trends and Mechanistic Insights

Aromaticity and Receptor Binding: The non-aromatic 2,3,4,9-tetrahydro-1H-carbazole scaffold shows reduced π-π interactions with aromatic residues in dopamine D3 receptors compared to fully aromatic carbazoles, leading to decreased potency . Methyl or bulky substituents (e.g., 1,1,4-trimethyl) may restore activity by enhancing hydrophobic interactions or steric complementarity.

Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., NO₂ at C8, Cl at C6) enhance herbicidal activity by disrupting photosynthesis via PSII inhibition . Polar substituents (e.g., amides in compound A10) improve antifungal activity by facilitating target enzyme interactions .

Scaffold Hybridization :

  • Cyclopenta[b]indole derivatives exhibit superior HCV NS5B inhibition compared to tetrahydrocarbazoles, likely due to improved conformational rigidity and enzyme active-site fitting .

Biological Activity

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole (CAS No. 683800-20-6) is a compound belonging to the carbazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Melting Point224-226 °C
Boiling Point386.3 °C (predicted)
Density1.275 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO

Pharmacological Properties

1,1,4-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole exhibits several pharmacological activities:

  • Antimycobacterial Activity : This compound has shown promising antimycobacterial properties in various studies. It has been identified as an intermediate in the synthesis of ondansetron and carvedilol, both of which have significant therapeutic uses in treating nausea and hypertension respectively .
  • Serotonin Receptor Modulation : Research indicates that derivatives of tetrahydrocarbazoles can act as selective antagonists at neuronal 5-hydroxytryptamine (5-HT) receptors. This activity suggests potential applications in treating migraine and psychotic disorders due to their ability to modulate serotonin pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1,1,4-trimethyl-2,3,4,9-tetrahydro-1H-carbazole:

  • Study on Antimycobacterial Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbazole derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimycobacterial activity with minimal cytotoxicity .
  • Serotonin Receptor Antagonism : A patent (US4695578A) describes the use of tetrahydrocarbazoles as potent antagonists for 5-HT receptors. These compounds were shown to alleviate pain associated with migraine headaches by blocking serotonin-induced responses in animal models .
  • Pharmacokinetics and Efficacy : A pharmacokinetic study assessed the absorption and metabolism of carbazole derivatives in vivo. The findings revealed favorable pharmacokinetic profiles for certain analogs of 1,1,4-trimethyl-2,3,4,9-tetrahydro-1H-carbazole with effective plasma concentrations maintained over extended periods .

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